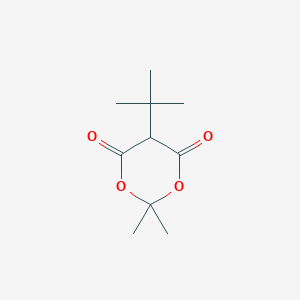
(2-Amino-1-bromoethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-1-bromoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a bromine atom, and a phosphonic acid group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-bromoethyl)phosphonic acid typically involves the reaction of 2-bromoethylamine with phosphorous acid. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-1-bromoethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.
Hydrolysis: The phosphonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include aminoethylphosphonic acid or hydroxyethylphosphonic acid.
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphonates.
Applications De Recherche Scientifique
(2-Amino-1-bromoethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Explored for its potential use in drug design, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-1-bromoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylphosphonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethylphosphonic acid: Lacks the amino group, affecting its biological activity.
Aminophosphonic acids: A broader class of compounds with varying substituents on the ethyl chain.
Uniqueness
(2-Amino-1-bromoethyl)phosphonic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.
Propriétés
Numéro CAS |
80091-34-5 |
|---|---|
Formule moléculaire |
C2H7BrNO3P |
Poids moléculaire |
203.96 g/mol |
Nom IUPAC |
(2-amino-1-bromoethyl)phosphonic acid |
InChI |
InChI=1S/C2H7BrNO3P/c3-2(1-4)8(5,6)7/h2H,1,4H2,(H2,5,6,7) |
Clé InChI |
NLMVXUYWNBDBAP-UHFFFAOYSA-N |
SMILES canonique |
C(C(P(=O)(O)O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


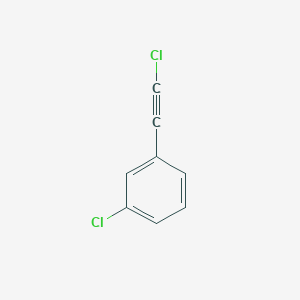
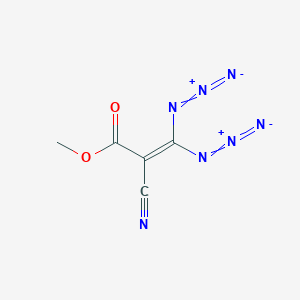
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)

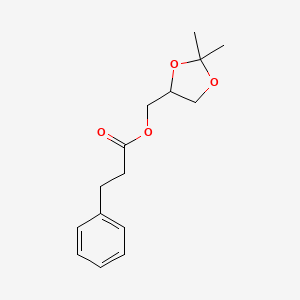
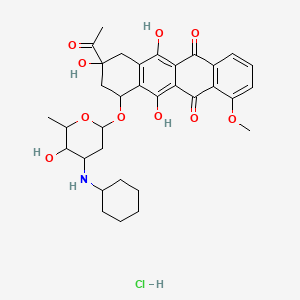
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
